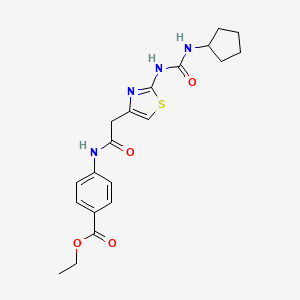

Ethyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate

Description

Ethyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate is a synthetic small molecule featuring a thiazole core substituted with a 3-cyclopentylureido group, linked via an acetamido bridge to an ethyl benzoate ester. Its synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

ethyl 4-[[2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-2-28-18(26)13-7-9-15(10-8-13)21-17(25)11-16-12-29-20(23-16)24-19(27)22-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,21,25)(H2,22,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPXLMFATXKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be studied to understand its effects on various biological systems.

Medicine: It may have potential as a therapeutic agent due to its structural features.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopentylureido group may enhance the compound’s binding affinity to its targets, while the benzoate ester can influence its solubility and bioavailability.

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate can be contextualized against related compounds through the following axes:

Structural Analogues with Varying Substituents

Key Comparisons :

Analysis :

- Substituent Effects : The 3-cyclopentylureido group in the target compound may enhance lipophilicity and steric bulk compared to aromatic substituents (e.g., trifluoromethyl or chlorophenyl in 10d/f). Such modifications could influence binding affinity to biological targets, such as enzymes or receptors .

Physicochemical and Analytical Data

- Molecular Weight : The target compound’s molecular weight is expected to fall between 500–550 Da, based on analogues in (e.g., 514–548 Da for 10d/f).

- Spectroscopic Characterization : Similar compounds () were validated via FT-IR (C=O stretches at ~1700 cm⁻¹), ¹H-NMR (ester CH₃ signals at δ 1.2–1.4 ppm), and ESI-MS, which would apply to the target compound .

Biological Activity

Ethyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, the introduction of the cyclopentylureido group, and the esterification process to yield the final product.

Biological Activity

The biological activity of this compound has been assessed in various studies. Here are some key findings:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that derivatives of thiazole compounds often display anticancer activity. This compound may exhibit similar properties, potentially inhibiting tumor growth through apoptosis induction in cancer cells.

- Enzyme Inhibition : Some studies have explored the compound's ability to inhibit specific enzymes related to disease pathways, suggesting its potential as a therapeutic agent in conditions like diabetes or hypertension.

Case Studies

Several case studies have investigated the biological effects of thiazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that thiazole derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

- Anticancer Activity Assessment : Research published in Cancer Letters highlighted that thiazole-containing compounds induced cell cycle arrest and apoptosis in breast cancer cell lines, suggesting a promising avenue for cancer therapy .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.